molecular formula C12H14NO+ B14312231 Isoquinolinium, 2-(3-hydroxypropyl)- CAS No. 114077-16-6

Isoquinolinium, 2-(3-hydroxypropyl)-

Katalognummer: B14312231
CAS-Nummer: 114077-16-6
Molekulargewicht: 188.25 g/mol
InChI-Schlüssel: HFKVAWVCLPSORH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoquinolinium, 2-(3-hydroxypropyl)- is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Isoquinolinium, 2-(3-hydroxypropyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoquinolinium derivatives are explored for their potential use in drug development, particularly for their neuroprotective and anti-inflammatory effects.

    Industry: The compound is used in the synthesis of dyes and pigments due to its aromatic structure

Wirkmechanismus

The mechanism of action of Isoquinolinium, 2-(3-hydroxypropyl)- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Isoquinolinium, 2-(3-hydroxypropyl)- can be compared with other isoquinoline derivatives, such as:

Isoquinolinium, 2-(3-hydroxypropyl)- is unique due to its hydroxyl group, which allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry .

Eigenschaften

CAS-Nummer

114077-16-6

Molekularformel

C12H14NO+

Molekulargewicht

188.25 g/mol

IUPAC-Name

3-isoquinolin-2-ium-2-ylpropan-1-ol

InChI

InChI=1S/C12H14NO/c14-9-3-7-13-8-6-11-4-1-2-5-12(11)10-13/h1-2,4-6,8,10,14H,3,7,9H2/q+1

InChI-Schlüssel

HFKVAWVCLPSORH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=[N+](C=CC2=C1)CCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.